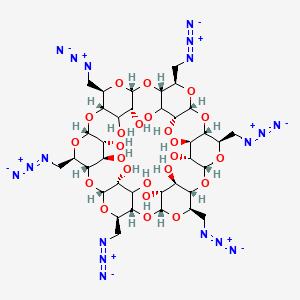
2,5-Dioxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxohexanoic acid is an organic compound with the molecular formula C6H8O6. It is a dioxo monocarboxylic acid, meaning it contains two keto groups (C=O) and one carboxyl group (COOH). This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Dioxohexanoic acid can be synthesized through several methods. One common synthetic route involves the Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) and diethyl oxalate in the presence of sodium methanolate . This reaction forms 5,5-dimethyl-2,4-dioxohexanoic acid, which can be further processed to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar reagents and conditions but with larger quantities and more efficient processing techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The carboxyl group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to form esters or amides.
Major Products
The major products formed from these reactions include dihydroxy derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Dioxohexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxohexanoic acid involves its interaction with molecular targets and pathways. The compound can act as a Bronsted acid, donating protons to acceptors (Bronsted bases). Its keto groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dihydroxy-2,5-dioxohexanoic acid: This compound has similar structural features but includes hydroxyl groups, which affect its reactivity and applications.
Hexanoic acid derivatives: Other derivatives of hexanoic acid with different functional groups can be compared to 2,5-Dioxohexanoic acid in terms of their chemical properties and applications.
Uniqueness
This compound is unique due to its specific arrangement of keto and carboxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various fields of research and industrial applications.
Propiedades
Fórmula molecular |
C6H8O4 |
|---|---|
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
2,5-dioxohexanoic acid |
InChI |
InChI=1S/C6H8O4/c1-4(7)2-3-5(8)6(9)10/h2-3H2,1H3,(H,9,10) |
Clave InChI |
KDOGLQUELUMIFG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester](/img/structure/B13417483.png)








![N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel](/img/structure/B13417534.png)
![methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate](/img/structure/B13417546.png)



